molecular formula C23H20ClN3O2S2 B3076362 N-(2-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1040632-44-7

N-(2-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3076362
CAS No.: 1040632-44-7
M. Wt: 470 g/mol
InChI Key: KHUVKQFQDAGWMQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a bicyclic heteroaromatic core fused with a thiophene ring. Key structural features include:

  • A 2-chlorophenyl group linked via an acetamide moiety.
  • A sulfanyl (thioether) bridge connecting the acetamide to the pyrimidinone core.
  • 3-ethyl and 7-(4-methylphenyl) substituents on the pyrimidinone ring.

This compound’s design leverages the pharmacological relevance of thienopyrimidinones, which are known for their kinase inhibition, antimicrobial, and anti-inflammatory properties. The presence of electron-withdrawing (chlorine) and lipophilic (ethyl, methylphenyl) groups may enhance binding affinity and metabolic stability .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-3-27-22(29)21-20(16(12-30-21)15-10-8-14(2)9-11-15)26-23(27)31-13-19(28)25-18-7-5-4-6-17(18)24/h4-12H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUVKQFQDAGWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20ClN3O2S2C_{23}H_{20}ClN_{3}O_{2}S_{2} with a molecular weight of approximately 470 g/mol. The presence of a thieno[3,2-d]pyrimidine core contributes to its biological activity. The compound features both a chlorophenyl group and a sulfanylacetamide moiety, enhancing its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cellular signaling pathways. For example, it has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT), leading to antiproliferative effects in cancer cell lines such as HepG2 (liver cancer) and PC-3 (prostate cancer) .

Biological Activities

1. Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation. The compound showed IC50 values ranging from 0.075 to 6.96 µM against various cancer cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
HepG20.075VEGFR-2 Inhibition
PC-36.96AKT Inhibition

2. Antimicrobial Activity:
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. Studies have indicated that derivatives containing the thienopyrimidine structure exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were determined, showing effectiveness comparable to existing antibiotics .

Case Studies

A notable study published in PMC evaluated a series of thiophene derivatives related to this compound. The study found that these derivatives not only inhibited cancer cell proliferation but also displayed selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies with fewer side effects .

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in medicinal chemistry and biological research. Preliminary studies suggest it exhibits promising biological activity and may interact with biological macromolecules, potentially modulating enzyme activity or interacting with specific receptors, leading to alterations in cellular processes and pathways.

Potential Applications

  • Research into the interactions of N-[(2-chlorophenyl)methyl]-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide with various biological targets is essential for elucidating its pharmacological profile.
  • Studies may focus on its binding affinity to enzymes or receptors relevant to disease mechanisms, potentially leading to insights into therapeutic applications.

Structural Analogues

Several compounds share structural features with N-[(2-chlorophenyl)methyl]-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide.

Compound NameStructural FeaturesUnique Aspects
N-(4-Chlorophenyl)-2-{[3-Ethyl-4-Oxo-Thieno[3,2-D]Pyrimidin]}acetamideSimilar thienopyrimidine coreDifferent substituents on the thienopyrimidine ring
7-(4-Methylphenyl)-N-(Chlorophenyl)Thieno[3,2-D]Pyrimidine DerivativeContains thieno[3,2-d]pyrimidineLacks sulfanyl group
Sulfanylacetamide DerivativeContains sulfanylacetate moietyVariations in aromatic substituents

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target compound shares a thieno[3,2-d]pyrimidinone core with , whereas use simpler pyrimidine/dihydropyrimidinone scaffolds.

Substituent Positioning :

  • The 2-chlorophenyl group in the target compound differs from the 4-chlorophenyl in and 2,3-dichlorophenyl in . Meta/para halogenation often modulates solubility and receptor selectivity .
  • The 7-(4-methylphenyl) substituent contrasts with the 7-phenyl group in , where the methyl enhances lipophilicity and may reduce metabolic clearance .

Physicochemical and Pharmacological Properties

Table 2: Functional Group Impact on Properties

Compound H-Bond Donors H-Bond Acceptors LogP (Estimated) Potential Bioactivity
Target Compound 1 4 ~3.5 Kinase inhibition, antimicrobial
(dihydropyrimidinone derivative) 1 4 ~2.8 Antimicrobial, anti-inflammatory
(trifluoromethyl derivative) 1 5 ~4.1 Enhanced CNS penetration
(phenyl-substituted) 1 4 ~3.9 Anticancer, protease inhibition

Key Findings:

  • Lipophilicity : The 3-ethyl and 4-methylphenyl groups in the target compound likely increase LogP compared to , aligning it with for improved membrane permeability.
  • Hydrogen Bonding: All compounds share one H-bond donor (amide NH), critical for target binding.

Crystallographic and Conformational Insights

  • : The diaminopyrimidine derivative exhibits planar geometry, facilitating π-π interactions with biological targets.
  • : Acetamide derivatives with pyridinyl substituents show torsional flexibility in the sulfanyl bridge, influencing binding pocket accommodation.
  • Target Compound: Predicted to adopt a non-planar conformation due to steric hindrance from the 3-ethyl and 7-(4-methylphenyl) groups, which may limit off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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